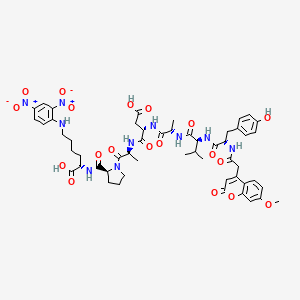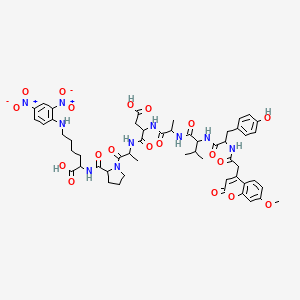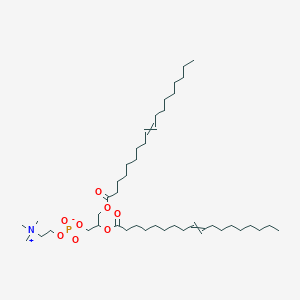
Mca-VDQMDGW-K(Dnp)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mca-VDQMDGW-K(Dnp)-NH2 is a synthetic peptide substrate used in biochemical research. It is designed to be cleaved by specific proteases, releasing a fluorescent signal that can be measured to study enzyme activity. The compound contains a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group, which are key to its function as a fluorogenic substrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Quality control measures, such as mass spectrometry and HPLC, ensure the purity and identity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mca-VDQMDGW-K(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. The peptide is designed to be a substrate for specific proteases, which recognize and cleave the peptide bond between certain amino acids.
Common Reagents and Conditions
Proteases: Enzymes such as caspases or other proteolytic enzymes.
Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.
Fluorescent Detection: The cleavage of the peptide releases the Mca group, which can be detected by fluorescence spectroscopy.
Major Products
The major product of the enzymatic cleavage of this compound is the fluorescent Mca group, which can be quantified to measure enzyme activity.
Applications De Recherche Scientifique
Mca-VDQMDGW-K(Dnp)-NH2 is widely used in scientific research to study protease activity. Its applications include:
Biochemistry: Investigating the kinetics and specificity of proteases.
Cell Biology: Monitoring protease activity in live cells.
Medicine: Screening for protease inhibitors as potential therapeutic agents.
Industry: Quality control in the production of protease enzymes.
Mécanisme D'action
The mechanism of action of Mca-VDQMDGW-K(Dnp)-NH2 involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the peptide bond, releasing the Mca group. The fluorescence of the Mca group increases upon cleavage, providing a measurable signal that correlates with enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mca-YVADAP-K(Dnp)-OH: Another fluorogenic substrate used to study caspase-1 and angiotensin-converting enzyme 2 (ACE2) activity.
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, releasing 7-amino-4-methylcoumarin (AMC) upon cleavage.
Uniqueness
Mca-VDQMDGW-K(Dnp)-NH2 is unique in its specific peptide sequence, which determines its substrate specificity for certain proteases. This specificity allows researchers to study particular proteases with high precision, making it a valuable tool in biochemical and medical research.
Propriétés
Formule moléculaire |
C60H74N14O21S |
|---|---|
Poids moléculaire |
1359.4 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1 |
Clé InChI |
QTZSDHKEEOAGPU-AYTTZUQUSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethyl(methyl)amino)propan-1-one,monohydrochloride](/img/structure/B10785923.png)










